(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde
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Overview
Description
(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde typically involves the reaction of indole derivatives with aldehydes under specific conditions. One common method includes the condensation of 1-ethyl-3,3-dimethylindoline with acetaldehyde in the presence of an acid catalyst. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
Chemistry
In chemistry, (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde is used as a building block for synthesizing more complex molecules.
Biology
The compound has shown promise in biological research, particularly in the study of enzyme interactions and receptor binding. Its indole structure is known to interact with various biological targets, making it a valuable tool in biochemical studies .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Indole derivatives have been found to possess antiviral, anticancer, and anti-inflammatory activities, which could be harnessed for drug development .
Industry
Industrially, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethyl-2-methyleneindoline
- 1,1,3-Trimethyl-3-phenylindane
- 1,3,3-Trimethyl-1-phenylindane
Uniqueness
What sets (1-Ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)acetaldehyde apart from similar compounds is its specific substitution pattern on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
41568-14-3 |
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Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-(1-ethyl-3,3-dimethylindol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C14H17NO/c1-4-15-12-8-6-5-7-11(12)14(2,3)13(15)9-10-16/h5-10H,4H2,1-3H3 |
InChI Key |
CLHFCFYDSUNLNH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=O)(C)C |
Origin of Product |
United States |
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